Arbaprostil

Overview

Description

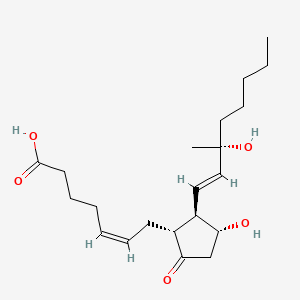

Arbaprostil, also known as 15®-15-methylprostaglandin E2, is a synthetic analog of prostaglandin E2. It is a prodrug that is activated by epimerization to form the active S-epimer. This compound is primarily known for its ability to accelerate the healing of active duodenal ulcers by inhibiting acid secretion and providing gastric cytoprotection .

Mechanism of Action

Target of Action

Arbaprostil is a synthetic analog of prostaglandin E2 . Its primary target is the prostaglandin receptors located in the gastrointestinal tract . Prostaglandins play a crucial role in various physiological processes, including the regulation of inflammation, blood flow, and the formation of gastric mucus and bicarbonate, which protect the stomach lining from acid .

Mode of Action

This compound is a prodrug, which means it is inactive in its original form. It is activated by epimerization to form the active S-epimer . This process occurs in an acidic environment, such as the stomach . Once activated, this compound acts as an agonist at prostaglandin receptors . This means it binds to these receptors and activates them, mimicking the action of natural prostaglandins .

Biochemical Pathways

The activation of prostaglandin receptors by this compound leads to a series of biochemical reactions. These include the inhibition of gastric acid secretion and the enhancement of gastric mucus and bicarbonate production . These actions help protect the stomach lining from acid, thereby preventing or healing gastric ulcers .

Pharmacokinetics

It is known that this compound is rapidly taken up by the glandular stomach tissue after oral administration . It is then released into the plasma in an apparent zero-order manner

Result of Action

The primary result of this compound’s action is the accelerated healing of active duodenal ulcers . This is achieved through the dual action of inhibiting acid secretion and enhancing gastric cytoprotection . In addition, this compound has been shown to significantly inhibit gastric secretion in animal studies .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The drug requires an acidic pH for its conversion from the inactive R-epimer to the active S-epimer . Therefore, factors that alter the acidity of the stomach, such as the use of antacids or proton pump inhibitors, could potentially affect the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Arbaprostil plays a significant role in biochemical reactions related to gastric protection. It interacts with various enzymes and proteins, including cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This compound’s interaction with these enzymes leads to the inhibition of gastric acid secretion and the promotion of mucosal protection . Additionally, this compound interacts with gastric epithelial cells, enhancing their resistance to injury from gastric acid and other harmful agents .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In gastric epithelial cells, this compound enhances mucosal protection by increasing the production of mucus and bicarbonate, which neutralize gastric acid . It also influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, leading to increased cellular resistance to injury . Furthermore, this compound affects gene expression by upregulating the expression of genes involved in mucosal protection and downregulating those involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active S-epimer through epimerization . This active form binds to specific prostaglandin receptors on the surface of gastric epithelial cells, leading to the activation of intracellular signaling pathways . These pathways result in the inhibition of gastric acid secretion and the promotion of mucosal protection . This compound also modulates the activity of various enzymes, including cyclooxygenase, which plays a crucial role in its gastroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly absorbed and distributed within the body, with peak plasma concentrations reached within 30 minutes of administration . The stability of this compound is maintained over a period of hours, with a plasma half-life of approximately 2.6 hours . Long-term studies have demonstrated that this compound maintains its gastroprotective effects over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits gastric acid secretion and promotes mucosal protection without significant adverse effects . At higher doses, this compound can cause mild side effects such as diarrhea . Threshold effects have been observed, with higher doses providing greater gastroprotective effects but also increasing the likelihood of adverse effects .

Metabolic Pathways

This compound is metabolized primarily through β-oxidation of its carboxy side-chain, resulting in the formation of 15-methyl-tetranor prostaglandin E1 . This metabolic pathway is significant for the elimination of this compound from the body. The metabolites are excreted primarily through urine, with over 91% of the administered dose being recovered in urinary excretion products .

Transport and Distribution

This compound is rapidly absorbed and distributed within the body following oral administration . It is taken up by the glandular stomach tissue and released into the plasma in a controlled manner . The distribution of this compound is influenced by factors such as blood perfusion and tissue binding, with higher concentrations observed in gastric tissues .

Subcellular Localization

The subcellular localization of this compound involves its uptake by gastric epithelial cells, where it exerts its gastroprotective effects . This compound is localized primarily in the cytoplasm and interacts with intracellular signaling molecules to modulate cellular responses . This localization is crucial for its ability to inhibit gastric acid secretion and promote mucosal protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Arbaprostil is synthesized through a series of chemical reactions starting from prostaglandin E2. The synthesis involves the methylation of the C-15 hydroxyl group to form the 15-methylprostaglandin E2. This process typically requires the use of methylating agents under controlled conditions to ensure the selective formation of the desired epimer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Arbaprostil undergoes several types of chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a ketone.

Reduction: Reduction of the ketone back to a hydroxyl group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various epimers and derivatives of this compound, which can be further analyzed and characterized using techniques like gas chromatography and mass spectrometry .

Scientific Research Applications

Arbaprostil has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Misoprostol: Another prostaglandin analog used for gastric protection and ulcer treatment.

Enprostil: A synthetic prostaglandin E2 analog with similar gastroprotective properties.

Rioprostil: A prostaglandin analog used for the treatment of gastric ulcers.

Uniqueness of Arbaprostil

This compound is unique due to its specific methylation at the C-15 position, which enhances its stability and efficacy as a gastroprotective agent. This modification allows it to be more effective in reducing acid secretion and promoting ulcer healing compared to other prostaglandin analogs .

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGQFHNPNWBVPT-VFXMVCAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866457 | |

| Record name | Arbaprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-70-1 | |

| Record name | Arbaprostil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaprostil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaprostil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBAPROSTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

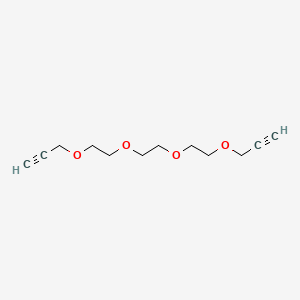

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)